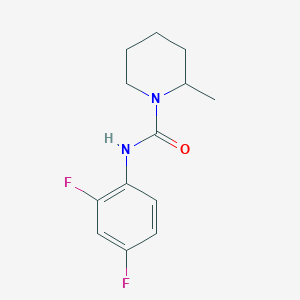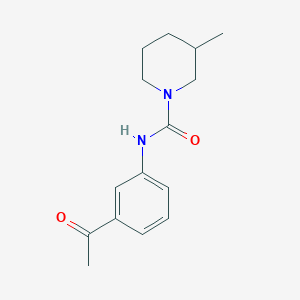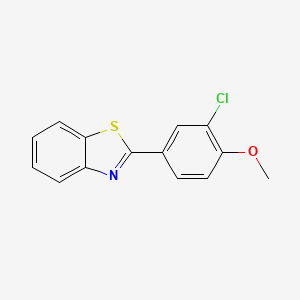
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide, also known as DF-MPJC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide is believed to exert its therapeutic effects by modulating the activity of various proteins and enzymes in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide can alter the expression of genes involved in various biological processes, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects in various cell types and animal models. These include inhibition of cell proliferation, induction of apoptosis, modulation of immune function, and improvement of cognitive function. N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide in lab experiments is its specificity for HDAC inhibition, which can allow for more targeted modulation of gene expression compared to other HDAC inhibitors. Additionally, N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical development. However, one limitation of using N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide is its relatively low potency compared to other HDAC inhibitors, which may limit its efficacy in certain applications.
Orientations Futures
There are several potential future directions for research on N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide. One area of interest is the development of more potent analogs of N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide that can be used in a wider range of applications. Another area of interest is the investigation of the specific genes and pathways that are modulated by N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide, which could provide insights into its mechanism of action and potential therapeutic targets. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide in various disease contexts.
Méthodes De Synthèse
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide can be synthesized using a multistep process that involves the reaction of 2,4-difluorobenzaldehyde with methylamine, followed by reduction with sodium borohydride and subsequent reaction with piperidine-1-carboxylic acid. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has been studied for its potential therapeutic properties in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In cancer research, N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has been found to inhibit the growth of cancer cells and sensitize them to chemotherapy. In infectious diseases, N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has been shown to have antiviral activity against hepatitis C virus and dengue virus.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c1-9-4-2-3-7-17(9)13(18)16-12-6-5-10(14)8-11(12)15/h5-6,8-9H,2-4,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRDCJUTDMUCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)





![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)





